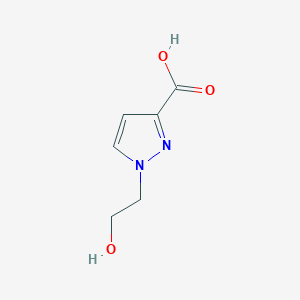
1H-Pyrazole-3-carboxylic acid, 1-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 1-(2-hydroxyethyl)- is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a carboxylic acid group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(2-hydroxyethyl)- can be achieved through various methods. One common approach involves the cyclization of hydrazine derivatives with β-ketoesters or β-diketones. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as acetic acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3-carboxylic acid, 1-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds .
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 1-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylic acid: Lacks the 2-hydroxyethyl group, which may affect its solubility and reactivity.
1H-Pyrazole-1-carboxamidine: Contains an amidine group instead of a carboxylic acid group, leading to different chemical properties and applications.
1H-Pyrazole-1-yl-acetic acid: Features an acetic acid group, which can influence its biological activity and synthesis routes.
Uniqueness: 1H-Pyrazole-3-carboxylic acid, 1-(2-hydroxyethyl)- stands out due to the presence of the 2-hydroxyethyl group, which enhances its solubility and potential for forming hydrogen bonds. This unique structure contributes to its versatility in various chemical reactions and applications .
Properties
CAS No. |
1338812-45-5 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c9-4-3-8-2-1-5(7-8)6(10)11/h1-2,9H,3-4H2,(H,10,11) |
InChI Key |
DBKZCLPNAZPVSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















